
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine is an organotin compound that features a prop-2-en-1-yl group attached to an amine and a tributylstannyl group. Organotin compounds are known for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine typically involves the reaction of a prop-2-en-1-ylamine with a tributylstannyl reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the stannyl group or the amine group.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The tributylstannyl group can facilitate the formation of carbon-carbon bonds, while the amine group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-yn-1-amine: Similar structure but with a prop-2-yn-1-yl group.
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-ol: Contains a hydroxyl group instead of an amine.
Uniqueness
N-(Prop-2-en-1-yl)-3-(tributylstannyl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
140653-78-7 |
|---|---|
Molecular Formula |
C18H37NSn |
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-prop-2-enyl-3-tributylstannylprop-2-en-1-amine |
InChI |
InChI=1S/C6H10N.3C4H9.Sn/c1-3-5-7-6-4-2;3*1-3-4-2;/h1,3-4,7H,2,5-6H2;3*1,3-4H2,2H3; |
InChI Key |
CSWOTOZGMSGBKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCNCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


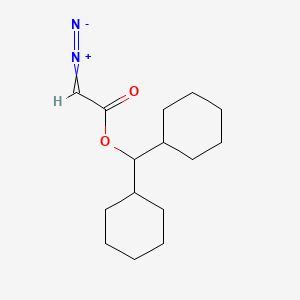
![S-[3-(Trimethoxysilyl)propyl] heptadecafluorononanethioate](/img/structure/B14275861.png)
![1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-](/img/structure/B14275868.png)
![Pyridine, 3-bromo-5-chloro-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14275880.png)
![Acetic acid, [4-(hydroxymethyl)phenoxy]-, cyanomethyl ester](/img/structure/B14275881.png)
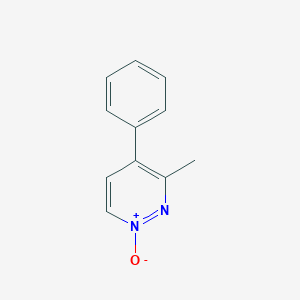
![Glycine, N-[1-(2-hydroxyphenyl)ethylidene]-](/img/structure/B14275886.png)
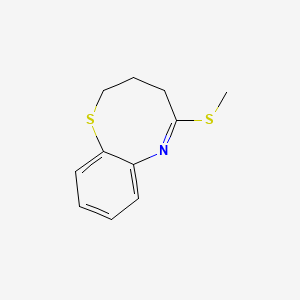

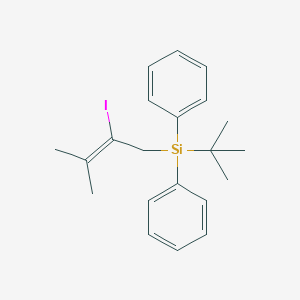
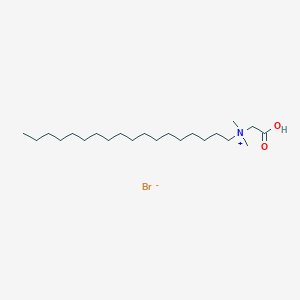
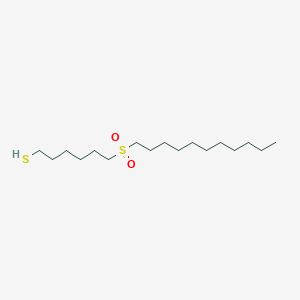

![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)
